N-Fmoc-O-phenyl-D-serine
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Overview
Description
N-Fmoc-O-phenyl-D-serine is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C24H21NO5 and a molecular weight of 403.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-O-phenyl-D-serine can be synthesized through several methods. One common method involves the reaction of D-serine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-phenyl-D-serine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like piperidine are used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group using piperidine results in the formation of the free amino acid .
Scientific Research Applications
N-Fmoc-O-phenyl-D-serine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-O-phenyl-D-serine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the serine residue, preventing unwanted side reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-O-phenyl-L-serine
- N-Fmoc-O-benzyl-D-serine
- N-Fmoc-O-benzyl-L-serine
Uniqueness
N-Fmoc-O-phenyl-D-serine is unique due to its specific stereochemistry (D-serine) and the presence of the phenyl group, which can influence its reactivity and interactions in peptide synthesis. Compared to its L-isomer, this compound may exhibit different biological activities and properties .
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenoxypropanoic acid |
InChI |
InChI=1S/C24H21NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |
InChI Key |
HGQDEAAPBMSFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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